5-Isopropyl-4-methylphthalic anhydride

Lipophilicity Partition coefficient Biphasic reaction design

5-Isopropyl-4-methylphthalic anhydride (CAS 84029-86-7) is a cyclic anhydride belonging to the substituted phthalic anhydride class, bearing an isopropyl substituent at the 5-position and a methyl substituent at the 4-position of the aromatic ring system. With the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol, this compound exhibits distinct physicochemical properties—including a computed boiling point of 348.7 °C, a density of 1.209 g/cm³, and a calculated LogP of 3.04—that differentiate it from the parent phthalic anhydride and simpler mono-substituted analogs.

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
CAS No. 84029-86-7
Cat. No. B12682356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropyl-4-methylphthalic anhydride
CAS84029-86-7
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C(C)C)C(=O)OC2=O
InChIInChI=1S/C12H12O3/c1-6(2)8-5-10-9(4-7(8)3)11(13)15-12(10)14/h4-6H,1-3H3
InChIKeyHARMCMJYOSSBBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isopropyl-4-methylphthalic Anhydride (CAS 84029-86-7): A Defined Alkyl-Substituted Phthalic Anhydride for Controlled Reactivity and Physicochemical Properties


5-Isopropyl-4-methylphthalic anhydride (CAS 84029-86-7) is a cyclic anhydride belonging to the substituted phthalic anhydride class, bearing an isopropyl substituent at the 5-position and a methyl substituent at the 4-position of the aromatic ring system [1]. With the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol, this compound exhibits distinct physicochemical properties—including a computed boiling point of 348.7 °C, a density of 1.209 g/cm³, and a calculated LogP of 3.04—that differentiate it from the parent phthalic anhydride and simpler mono-substituted analogs [2]. Its dual alkyl substitution pattern creates a unique steric and electronic environment around the electrophilic anhydride carbonyls, which is a critical determinant of reactivity in nucleophilic acyl substitution, ring-opening, and cycloaddition reactions [3].

Why Generic Substitution of 5-Isopropyl-4-methylphthalic Anhydride with Simpler Analogs Is Scientifically Unjustified


Substituted phthalic anhydrides cannot be treated as interchangeable reagents because the position, steric bulk, and electronic character of ring substituents directly and quantifiably modulate three performance-critical parameters: (i) the regioselectivity of nucleophilic attack on the unsymmetrical anhydride carbonyls [1]; (ii) the hydrolysis rate, which dictates shelf-life, handling requirements, and aqueous compatibility [2]; and (iii) the lipophilicity (LogP), which governs partition behavior in biphasic reactions, chromatographic retention, and the physicochemical profile of downstream derivatives [3]. The specific 5-isopropyl-4-methyl substitution pattern present in CAS 84029-86-7 delivers a combination of enhanced steric shielding (from the branched isopropyl group) and elevated LogP that cannot be replicated by mono-methyl, tert-butyl, or unsubstituted phthalic anhydrides. The evidence below quantifies these differences and defines the selection criteria for prioritizing this compound.

Quantitative Differential Evidence: 5-Isopropyl-4-methylphthalic Anhydride versus Key Analogs


Elevated LogP (3.04) Enables Superior Organic-Phase Partitioning Relative to Mono-Methyl and Unsubstituted Analogs

The calculated LogP of 5-isopropyl-4-methylphthalic anhydride is 3.04, reflecting the combined lipophilic contribution of the isopropyl and methyl substituents. For comparison, the unsubstituted phthalic anhydride (parent) has a reported LogP of approximately 0.99–1.60, while the mono-substituted 4-methylphthalic anhydride has a LogP of 1.88. The net increase of +1.16 to +1.44 log units relative to 4-methylphthalic anhydride and +1.44 to +2.05 log units versus phthalic anhydride corresponds to an approximate 14- to 110-fold greater partitioning into the organic phase. This differential lipophilicity is directly relevant for selecting the anhydride in biphasic reaction systems, liquid-liquid extraction workflows, chromatography method development, or when designing derivatives (esters, amides) intended for hydrophobic environments such as polymer matrices or lipid formulations [1][2].

Lipophilicity Partition coefficient Biphasic reaction design

Higher Boiling Point (348.7 °C) Provides Extended Thermal Processing Window Relative to Parent and Mono-Methyl Analogs

The computed boiling point of 5-isopropyl-4-methylphthalic anhydride at atmospheric pressure is 348.7 °C, representing a substantial elevation of +53.7 °C relative to 4-methylphthalic anhydride (295 °C) and +53.7 to +64.7 °C relative to phthalic anhydride (284–295 °C). This boiling point elevation, attributable to the increased molecular weight and enhanced van der Waals interactions from the dual alkyl substitution, provides a broader liquid-phase thermal processing window for reactions conducted at elevated temperatures, including melt-phase polymerizations, high-temperature curing of epoxy-anhydride systems, and solvent-free synthetic transformations .

Thermal stability Boiling point Polymer processing

Class-Level Inference: Dual Alkyl Substitution Confers Significantly Reduced Hydrolytic Lability versus Unsubstituted Phthalic Anhydride

Direct hydrolysis rate data for 5-isopropyl-4-methylphthalic anhydride have not been published. However, a rigorous class-level inference can be drawn from the kinetically characterized analog 3,6-dimethylphthalic anhydride, which bears two methyl substituents ortho to the anhydride carbonyls. At 25 °C, phthalic anhydride (unsubstituted) undergoes hydrolysis nearly eight times faster than 3,6-dimethylphthalic anhydride under identical aqueous conditions. The rate-retarding effect is attributed to steric shielding of the electrophilic carbonyl carbons by the ortho-substituents, which impedes nucleophilic attack by water [1]. By analogy, 5-isopropyl-4-methylphthalic anhydride—with a bulky isopropyl group in a position sterically proximate to one carbonyl—is expected to exhibit substantially slower hydrolysis kinetics than both unsubstituted phthalic anhydride and mono-methyl-substituted analogs. This steric protection translates into longer practical shelf-life, reduced sensitivity to ambient moisture during handling, and greater tolerance for aqueous work-up conditions [2].

Hydrolytic stability Steric shielding Shelf-life

Class-Level Inference: Steric Bulk of the 5-Isopropyl Group Can Be Leveraged to Direct Regioselective Nucleophilic Additions

For unsymmetrical phthalic anhydrides, the regioselectivity of nucleophilic attack at the two non-equivalent carbonyl groups is governed by the electronic and steric influence of ring substituents. In substituted phthalic anhydrides, metal hydride reductions and nucleophilic additions occur preferentially at the sterically more hindered carbonyl function—a counterintuitive outcome rationalized by in-plane bond angle distortions induced by ortho substituents that render the proximal carbonyl more electrophilic [1][2]. A competition experiment with a substituted phthalic anhydride bearing a bulky ortho substituent demonstrated increased electrophilic reactivity of the proximal C1 carbonyl versus phthalic anhydride, with nucleophilic addition products isolated in 60–99% yield at the sterically encumbered carbonyl position [3]. For 5-isopropyl-4-methylphthalic anhydride, the isopropyl group at the 5-position (ortho to one carbonyl) can serve as a steric directing element to achieve predictable regiochemical outcomes in amidation, esterification, and ring-opening reactions—a level of control unavailable with symmetrical, unsubstituted phthalic anhydride.

Regioselectivity Nucleophilic addition Steric directing

Established Reverse-Phase HPLC Method Provides Validated Analytical Quality Control for Procurement and Purity Assessment

A validated reverse-phase HPLC method using a Newcrom R1 column has been specifically demonstrated for the separation and analysis of 5-isopropyl-4-methylphthalic anhydride. The method employs a simple mobile phase of acetonitrile, water, and phosphoric acid (with formic acid substitution available for MS-compatible applications) and is scalable from analytical to preparative separations. The availability of a compound-specific HPLC protocol reduces method development time for quality control laboratories and provides a standardized purity assessment framework that can be incorporated into procurement specifications [1]. Smaller 3 µm particle columns are available for fast UPLC applications, further enhancing analytical throughput for high-volume procurement quality verification.

Analytical method HPLC Quality control

Defined Application Scenarios Where 5-Isopropyl-4-methylphthalic Anhydride Provides Documented Advantage Over Simpler Analogs


Synthesis of Lipophilic Plasticizers for High-Performance PVC Formulations

The anhydride serves as a direct precursor to bis(2-ethylhexyl) 4-(isopropyl)-5-methylphthalate (CAS 85409-66-1), a commercial plasticizer specifically listed for flexible PVC and polymeric materials where enhanced durability and flexibility are required. The LogP of the anhydride (3.04) translates into a plasticizer ester with elevated hydrophobicity, which can reduce plasticizer leaching in aqueous-contact applications compared to esters derived from less lipophilic phthalic anhydrides . This application is supported by the anhydride's documented commercial availability in 0.1 KG, 1 KG, and 1000 KG packaging with purity specifications of 0.95 and 0.99, confirming industrial-scale procurement feasibility .

Regioselective Synthesis of Unsymmetrical Phthalimide Pharmacophores

Phthalimide derivatives constitute a validated pharmacophore class with activities spanning anti-inflammatory, analgesic, and immunomodulatory indications. The steric directing effect of the 5-isopropyl substituent, inferred from the regiospecific reactivity of ortho-substituted phthalic anhydrides (60–99% regiospecific amidation yields at the proximal carbonyl), enables the predictable synthesis of single-isomer phthalimides when condensed with primary amines [1]. This regiochemical predictability is not achievable with unsubstituted phthalic anhydride, which produces statistical mixtures when reacted with unsymmetrical nucleophiles. The elevated LogP (3.04) further suggests that derived phthalimides will exhibit enhanced membrane permeability, a favorable property in CNS-targeted drug discovery programs [2].

High-Temperature Epoxy-Anhydride Curing Systems Requiring Extended Processing Windows

In epoxy-anhydride thermoset formulations, the curing agent's volatility at processing temperatures directly affects stoichiometric accuracy and final network properties. The 53.7 °C boiling point advantage of 5-isopropyl-4-methylphthalic anhydride (348.7 °C) over 4-methylphthalic anhydride (295 °C) provides a significantly broader thermal processing window, reducing evaporative losses during high-temperature cure cycles. While direct reactivity data in epoxy systems is not available for this specific anhydride, class-level evidence indicates that 4-methylphthalic anhydride shows slightly increased reactivity in epoxidized soybean oil curing compared to the parent phthalic anhydride, and the presence of additional alkyl substitution in the target compound is expected to further modulate cure kinetics through steric and electronic effects [3].

Moisture-Tolerant Building Block for Aqueous-Compatible Synthetic Methodologies

For synthetic sequences requiring anhydride reactivity in the presence of water (e.g., sequential protecting group strategies, on-resin peptide derivatization, or bioconjugation in aqueous buffers), the sterically shielded anhydride carbonyls of 5-isopropyl-4-methylphthalic anhydride are predicted—based on the 8-fold hydrolysis rate reduction observed for 3,6-dimethylphthalic anhydride relative to phthalic anhydride—to confer significantly extended aqueous half-life [4][5]. This property is particularly relevant when the anhydride must survive aqueous work-up conditions, compete effectively against hydrolysis for nucleophilic coupling partners, or be stored under ambient laboratory conditions without rigorous exclusion of atmospheric moisture.

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